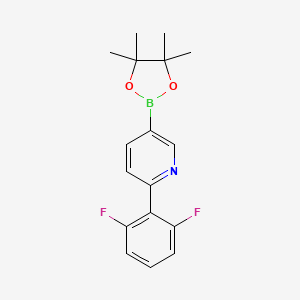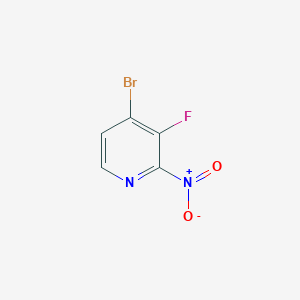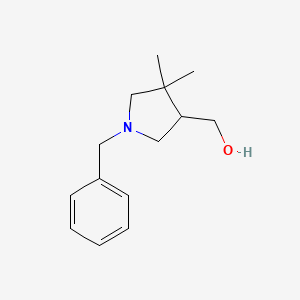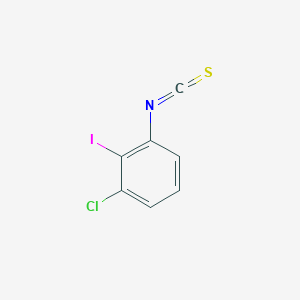
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3INO and a molecular weight of 388.42 g/mol It is characterized by the presence of a trichloromethyl group and an indole moiety substituted with an iodine atom
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone typically involves the reaction of 5-iodoindole with trichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone has several scientific research applications, including:
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic applications includes exploring its activity against certain diseases or conditions, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole moiety. The trichloromethyl group and iodine atom contribute to its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired biological effects .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone can be compared with other indole derivatives, such as:
2,2,2-Trichloro-1-(5-bromo-3-indolyl)ethanone: Similar structure but with a bromine atom instead of iodine.
2,2,2-Trichloro-1-(5-chloro-3-indolyl)ethanone: Contains a chlorine atom instead of iodine.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the iodine atom imparts distinct properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H5Cl3INO |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(5-iodo-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3INO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
InChI Key |
VYQLKWSZKJEYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)









